The compound 9-Methyl-3,9-diazabicyclo[4.2.1]nonane and its derivatives have been the subject of various studies due to their interesting structural, conformational, and pharmacological properties. These compounds are characterized by their bicyclic structure, which includes a diazabicyclo nonane moiety, and have shown potential in a range of applications from pharmacology to antibacterial treatments12357.
One approach involves a multi-step synthesis starting from nortropinone. This method utilizes (S)-phenylethylamine as a chiral auxiliary handle for crystallization-induced diastereomer transformation (CIDT) to achieve high stereoselectivity. The process involves a Beckmann rearrangement of an oxime intermediate, followed by reduction of the resulting lactam with lithium aluminum hydride (LiAlH4). []
Another method involves the radiolabeling of a precursor molecule, (±) 9-H-3-[6-nitro-(2-quinolinyl)]-3,9-diazabicyclo-[4.2.1]-nonane, with carbon-11 ([11C]) to produce (±) 3-(6-Nitro-2-quinolinyl)-[9-methyl-11C]-3,9-diazabicyclo-[4.2.1]-nonane, also known as [11C-methyl]NS 4194. This specific synthesis method uses [11C]CO2 as the starting material and involves high-performance liquid chromatography (HPLC) purification. The entire process takes approximately 35 minutes and results in a radiochemical purity greater than 98%. []
While specific synthetic details for the unsubstituted 9-Methyl-3,9-diazabicyclo[4.2.1]nonane molecule are scarce, its presence has been reported in the ethanol extract of Teucrium manghuaense, a plant native to Hainan province, China. The extract was analyzed using Gas Chromatography (GC) and Gas Chromatography/Mass Spectrometry (GC/MS). []
The molecular structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane can be described as a bicyclic system consisting of a six-membered piperidine ring fused to a five-membered pyrrolidine ring. The nitrogen atom of the pyrrolidine ring carries a methyl substituent. The spatial arrangement of the two rings gives rise to distinct stereoisomers, contributing to the molecule's diverse applications in asymmetric synthesis. []
9-Methyl-3,9-diazabicyclo[4.2.1]nonane, with its two nitrogen atoms, can undergo various chemical reactions. These reactions primarily involve the nitrogen atoms acting as nucleophiles or bases. For example, it can react with electrophiles to form substituted derivatives, with the regioselectivity of the reaction depending on the reaction conditions and the nature of the electrophile. [, , ]
In pharmacology, the esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol, a close relative of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, have been synthesized and evaluated for their drug-induced behavioral alteration, peripheral or central acute toxicity, analgesic, and neuroleptic activity in mice1. Similarly, the synthesis of radiolabeled [11C-methyl]NS 4194, a derivative of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, has been reported as a potential SSRI for use in positron emission tomography (PET) imaging7.
Some novel azines derived from 9-Methyl-3,9-diazabicyclo[4.2.1]nonane have been synthesized and characterized for their antibacterial activity against various strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus3. This suggests a potential application of these compounds in the development of new antibacterial agents.
The structural and conformational aspects of these compounds have been extensively studied using NMR spectroscopy and X-ray diffraction. These studies have revealed that in solution, these compounds often adopt a chair-chair conformation with equatorial positioning of the N-substituents, which is important for understanding their reactivity and interaction with biological targets25. Additionally, the synthesis and structural analysis of various esters derived from these compounds have contributed to the understanding of stereoelectronic effects that may influence their pharmacological properties5.
Research has also focused on the chemical transformations of these compounds, such as the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, which has been achieved starting from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid6. Another study explored the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, leading to the synthesis of various cyclized and dichloride derivatives4. These transformations are crucial for the development of new compounds with potential pharmacological applications.
The mechanism of action for these compounds varies depending on their specific chemical structure and the functional groups attached. For instance, derivatives of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane have been studied as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and other mood disorders7. The pharmacological activity of these compounds is often evaluated through behavioral alteration assays in animal models, which can provide insights into their potential neuroleptic and analgesic effects1.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6